molecular formula C14H16N2OS B10908294 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone CAS No. 1052549-21-9

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone

Cat. No.: B10908294
CAS No.: 1052549-21-9
M. Wt: 260.36 g/mol
InChI Key: IOUCLFJOKCPWIG-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride . The reaction conditions include the use of solvents such as alcohol and ether, and the reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1052549-21-9

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-[4-methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)15-14-16-10(2)13(18-14)11(3)17/h4-9H,1-3H3,(H,15,16)

InChI Key

IOUCLFJOKCPWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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